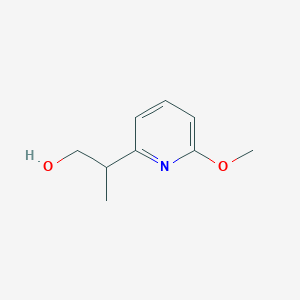
2-(6-Methoxypyridin-2-yl)propan-1-ol
Descripción
2-(6-Methoxypyridin-2-yl)propan-1-ol is a pyridine derivative featuring a propanol chain (three-carbon alcohol) attached to the 2-position of a 6-methoxy-substituted pyridine ring. The hydroxyl group is positioned on the terminal carbon of the propanol chain.
Propiedades
IUPAC Name |
2-(6-methoxypyridin-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(6-11)8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLXPSDWQJHSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxypyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyridine ring.
Aplicaciones Científicas De Investigación
2-(6-Methoxypyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and propanol groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomers
- 3-(6-Methoxypyridin-2-yl)propan-1-ol (CAS: 101773-68-6) Structural Difference: The hydroxyl group is on the third carbon of the propanol chain (vs. the first carbon in the target compound). Impact: Positional isomerism alters hydrogen-bonding capacity and solubility. For instance, the terminal hydroxyl in the target compound may enhance hydrophilicity compared to the internal hydroxyl in this isomer.
Simplified Analogues
- (6-Methoxypyridin-2-yl)-methanol Structural Difference: Replaces the propanol chain with a methanol group. Impact: Reduced molecular weight (139.15 g/mol vs. 167.2 g/mol) and shorter chain limit steric bulk and hydrogen-bonding sites. This simpler structure may favor applications requiring minimal steric hindrance.
Complex Derivatives with Functional Groups
- 3-(bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2) Structural Difference: Features a bis-pyridylmethylamino group instead of a methoxy substituent. Impact: Increased molecular weight (313.44 g/mol) and nitrogen-rich structure enhance metal-coordination capacity, making L2 suitable as a ligand in catalytic zinc complexes . Synthesis: High yield (92%) via nucleophilic substitution between 6-methyl-2-(bromomethyl)-pyridine and 3-amino-1-propanol .
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Structural Difference: Contains a propargyl alcohol chain and additional methoxy group.
Fluorinated and Aminated Analogues
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Structural Difference: Substitutes methoxy with amino and fluorine groups.
Research Findings and Implications
- Functional Group Effects :
- Applications: Pyridine-propanol derivatives are versatile in catalysis (e.g., ligand design ) and pharmaceuticals (e.g., pyrido-pyrimidinones in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


